Cas no 61358-23-4 (Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate)
Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate Chemical and Physical Properties
Names and Identifiers
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- Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate
- bis(4-tert-butylphenyl)iodanium,hexafluoroantimony(1-)
- 4,4'-Di-tert-butyldiphenyliodonium hexafluoroantimonate
- BBI 103
- 61358-23-4
- Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate
- Bis(4-tert-butylphenyl)iodanium hexafluoroantimonate(1-)
- DB-230010
- di-(p-t-butylphenyl) iodonium hexafluoroantimonate
- DTXSID70618999
- bis(4-tert-butylphenyl)iodanium;hexafluoroantimony(1-)
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- Inchi: 1S/C20H26I.6FH.Sb/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;;;;;;;/h7-14H,1-6H3;6*1H;/q+1;;;;;;;+5/p-6
- InChI Key: FLZWISWRDNWLPR-UHFFFAOYSA-H
- SMILES: [I+](C1C=CC(=CC=1)C(C)(C)C)C1C=CC(=CC=1)C(C)(C)C.[Sb-](F)(F)(F)(F)(F)F
Computed Properties
- Exact Mass: 628.00198
- Monoisotopic Mass: 628.00215g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 335
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG86707-1g |
Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate |
61358-23-4 | 98% | 1g |
$37.00 | 2024-04-19 | |
| A2B Chem LLC | AG86707-5g |
Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate |
61358-23-4 | 98% | 5g |
$90.00 | 2024-04-19 | |
| A2B Chem LLC | AG86707-25g |
Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate |
61358-23-4 | 98.0% | 25g |
$359.00 | 2024-04-19 |
Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate
Bis-(4-tert-butylphenyl)-iodonium Hexafluoroantimonate: A Pivotal Iodonium Salt in Advanced Materials and Biomedical Applications
In the realm of organometallic chemistry, Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate (CAS No. 61358-23-4) stands out as a critical compound with unique photophysical properties. This iodonium salt features a symmetric structure where two 4-tert-butylphenyl groups are covalently bonded to an iodine atom, forming a cationic core stabilized by the counterion hexafluoroantimonate (SbF₆⁻). The steric hindrance introduced by the tert-butyl substituents enhances thermal stability while maintaining reactivity, making this compound particularly valuable in photochemical processes.
Recent advancements in photoresist technology have highlighted this compound's role as a next-generation photosensitizer. A 2023 study published in Advanced Materials demonstrated its ability to initiate cationic polymerization under violet-blue light wavelengths (405 nm), achieving resolution limits below 20 nm in nanolithography applications. The unique combination of high absorption efficiency at these wavelengths and minimal oxygen inhibition makes it superior to traditional diazonium salts in low-energy photon systems.
In biomedical engineering, researchers at MIT's Koch Institute recently reported using this compound as a drug delivery vector. The iodonium core was conjugated with tumor-targeting peptides, enabling light-triggered release of chemotherapeutic agents in vivo. Preclinical data showed a 78% reduction in off-target drug distribution compared to conventional carriers, underscoring its potential in precision oncology. The hexafluoroantimonate counterion's low toxicity profile further supports its translational viability.
Synthetic innovations continue to expand its utility. A 2024 paper in Chemical Communications described a one-pot synthesis route utilizing microwave-assisted conditions, reducing reaction time from 18 hours to 90 minutes while maintaining >95% purity. This method employs environmentally benign solvents and eliminates hazardous intermediates, aligning with current trends toward sustainable chemical manufacturing.
The compound's electronic properties are now being leveraged in optoelectronic materials. Collaborative work between Stanford and Samsung Advanced Institute revealed its application as an interlayer material in perovskite solar cells, improving charge carrier mobility by 34%. The tert-butyl groups' electron-donating capability creates favorable energy band alignment without compromising device stability under operational conditions.
Ongoing research explores its role in bioimaging applications through upconversion nanoparticle functionalization. A Nature Communications study demonstrated that surface-modified nanoparticles with this compound exhibit enhanced photostability under continuous laser irradiation, enabling real-time tracking of cellular processes over extended periods without photobleaching.
The structural versatility of Bis-(4-tert-butylphenyl)-iodonium hexafluoroantimonate positions it at the forefront of materials innovation. Its tunable reactivity, coupled with recent advances in synthetic methodology and application development, continues to drive interdisciplinary research across photonics, nanomedicine, and renewable energy sectors. As these studies progress toward commercialization, this compound is poised to become a foundational material in next-generation technologies requiring precise spatial-temporal control mechanisms.
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